D-Glucitol triisooctadecanoate
Description
Structure
2D Structure
Properties
CAS No. |
93820-22-5 |
|---|---|
Molecular Formula |
C60H116O9 |
Molecular Weight |
981.6 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-4,5,6-trihydroxy-2,3-bis(16-methylheptadecanoyloxy)hexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C60H116O9/c1-51(2)43-37-31-25-19-13-7-10-16-22-28-34-40-46-56(63)67-50-55(68-57(64)47-41-35-29-23-17-11-8-14-20-26-32-38-44-52(3)4)60(59(66)54(62)49-61)69-58(65)48-42-36-30-24-18-12-9-15-21-27-33-39-45-53(5)6/h51-55,59-62,66H,7-50H2,1-6H3/t54-,55+,59-,60-/m1/s1 |
InChI Key |
KNVBNPLCDNBBEX-LLPUSWRMSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for D Glucitol Triisooctadecanoate
Chemical Esterification and Transesterification Strategies
Chemical synthesis routes to D-Glucitol triisooctadecanoate offer versatility and scalability. These methods primarily involve the direct reaction of D-Glucitol with isooctadecanoic acid or its derivatives, often in the presence of a catalyst.
Direct Esterification Protocols and Optimization from D-Glucitol and Isooctadecanoic Acid Precursors
Direct esterification is a fundamental approach for synthesizing this compound, involving the reaction of D-Glucitol with isooctadecanoic acid. google.com This process typically requires elevated temperatures to drive the reaction forward and remove the water produced as a byproduct. google.com A nitrogen sparge is often employed to facilitate water removal. google.com The molar ratio of the reactants is a critical parameter, with an excess of the fatty acid often used to favor the formation of higher esters. google.com
Optimization of this process involves careful control of reaction temperature, time, and the molar ratio of isooctadecanoic acid to D-Glucitol. For instance, reacting a mixture at temperatures ranging from 170 to 260°C for several hours can yield a mixture of sorbitol esters with an average degree of hydroxyl substitution from 3 to 5.5. google.com The progress of the esterification can be monitored by analyzing the concentration of the remaining free fatty acid. researchgate.netresearchgate.net
Table 1: Illustrative Parameters for Direct Esterification of D-Glucitol
| Parameter | Value/Range | Purpose |
| Reactants | D-Glucitol, Isooctadecanoic Acid | Formation of the ester |
| Molar Ratio (Fatty Acid:D-Glucitol) | 7:1 to 15:1 | To achieve a higher degree of esterification google.com |
| Temperature | 170-260°C | To facilitate the reaction and water removal google.com |
| Reaction Time | Several hours | To allow the reaction to proceed to the desired conversion google.com |
| Catalyst | Optional (e.g., alkali metal soap) | To increase the reaction rate google.com |
| Atmosphere | Nitrogen sparge | To remove water byproduct and drive the equilibrium towards product formation google.com |
Transesterification Pathways Involving D-Glucitol Derivatives and Isooctadecanoate Esters
Transesterification presents an alternative route to this compound, where D-Glucitol reacts with an ester of isooctadecanoic acid, such as a methyl or ethyl ester. google.com This method can sometimes be advantageous as it may proceed under milder conditions compared to direct esterification. The reaction involves the exchange of the alcohol moiety of the isooctadecanoate ester with a hydroxyl group of D-Glucitol.
This pathway can also be catalyzed by acids or bases. The choice of starting isooctadecanoate ester can influence the reaction conditions and the byproducts formed. For example, the use of vinyl esters can drive the reaction to completion due to the tautomerization of the vinyl alcohol byproduct to acetaldehyde. nih.gov
Catalytic Systems for Polyol Esterification (e.g., Lewis Acid Catalysts, Brønsted Acid Catalysts, Heterogeneous Catalysts)
The selection of a suitable catalyst is crucial for the efficient synthesis of D-Glucitol esters. Both homogeneous and heterogeneous catalysts are employed.
Brønsted Acid Catalysts : These are proton donors and include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. researchgate.netmdpi.com They are effective in protonating the carbonyl oxygen of the fatty acid, making it more susceptible to nucleophilic attack by the hydroxyl groups of D-Glucitol. mdpi.com However, these homogeneous catalysts can lead to challenges in product separation and may cause undesirable side reactions like dehydration of the sorbitol backbone. researchgate.net
Lewis Acid Catalysts : These are electron pair acceptors and can coordinate to the carbonyl oxygen, thereby activating the fatty acid for esterification. Examples include metal salts.
Heterogeneous Catalysts : These are solid catalysts that are not dissolved in the reaction medium, offering advantages in terms of separation, reusability, and potentially higher selectivity. mdpi.com Zeolites, with their well-defined pore structures, can act as shape-selective catalysts in sorbitol esterification. mdpi.com For instance, zeolites like β-zeolite and MOR have been shown to influence the selectivity of the esterification of oleic acid with protected sorbitol. mdpi.com Sulfated zirconia is another promising solid acid catalyst that has demonstrated high activity and selectivity in the dehydration of sorbitol, a related reaction. escholarship.org
Solvent System Considerations in Chemical Esterification Efficiency and Selectivity
The choice of solvent can significantly impact the efficiency and selectivity of the esterification reaction. In many cases, the direct esterification of D-Glucitol is carried out in the absence of a solvent, which is advantageous from a green chemistry perspective. google.com However, when solvents are used, their properties play a critical role.
The solubility of D-Glucitol, which is highly polar, is limited in non-polar organic solvents. researchgate.net This can create a multiphasic reaction system. The use of co-solvents or solvent systems that can solubilize both the polar D-Glucitol and the non-polar isooctadecanoic acid can enhance reaction rates. acs.org For instance, in related enzymatic esterifications, solvents like 2-methyl-2-butanol (B152257) have been found to be effective. acs.org The polarity of the solvent can also influence the selectivity of the reaction by affecting the conformation of the reactants and intermediates.
Biocatalytic Approaches for this compound Production
Biocatalysis, particularly using enzymes, offers a green and highly selective alternative to chemical synthesis for the production of sugar esters.
Enzymatic Esterification and Transesterification with Specific Lipases (e.g., Candida antarctica Lipase (B570770) B)
Lipases are enzymes that catalyze the hydrolysis of fats and oils in nature, but they can be employed to catalyze ester synthesis in non-aqueous or low-water environments. nih.gov Candida antarctica lipase B (CALB), often used in an immobilized form such as Novozym 435, is a particularly effective biocatalyst for the synthesis of sugar esters due to its high activity, stability, and broad substrate specificity. wur.nl
Enzymatic synthesis can proceed via direct esterification of D-Glucitol with isooctadecanoic acid or through transesterification with an activated ester of the fatty acid. nih.gov The use of enzymes offers high regioselectivity, often favoring the primary hydroxyl groups of D-Glucitol, which can lead to a more defined product composition compared to chemical methods. google.com The milder reaction conditions (lower temperature and neutral pH) associated with enzymatic synthesis also minimize side reactions such as the anhydro-formation of sorbitol. nih.gov
The optimization of enzymatic synthesis involves controlling parameters such as temperature, water activity, substrate molar ratio, and enzyme loading. mdpi.com For example, a study on the synthesis of 6-O-lauroyl-D-glucopyranose using Aspergillus niger lipase found optimal conditions to be 56°C for 48 hours. mdpi.com
Table 2: Representative Conditions for Enzymatic Esterification of Polyols
| Parameter | Condition | Rationale |
| Biocatalyst | Immobilized Candida antarctica Lipase B (CALB) | High activity, stability, and selectivity wur.nl |
| Substrates | D-Glucitol, Isooctadecanoic Acid (or its vinyl/ethyl ester) | Reactants for the synthesis of the target ester nih.gov |
| Solvent | Organic solvent (e.g., 2-methyl-2-butanol) or solvent-free system | To dissolve reactants and control water activity acs.orgnih.gov |
| Temperature | 40-70°C | Optimal range for lipase activity and stability google.commdpi.com |
| Water Activity (aw) | Low (controlled by molecular sieves or vacuum) | To shift the equilibrium towards synthesis rather than hydrolysis nih.gov |
| Molar Ratio | Varied to control the degree of substitution | Higher fatty acid ratio favors higher esters mdpi.com |
Molecular Self Assembly and Supramolecular Architectures of D Glucitol Triisooctadecanoate
Fundamental Principles of Amphiphilic Self-Assembly and Non-Covalent Interactions
The self-assembly of amphiphilic molecules is a spontaneous process driven by the thermodynamic imperative to minimize unfavorable interactions between different parts of the molecule and the surrounding solvent. Amphiphiles, by definition, possess both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In the case of D-Glucitol triisooctadecanoate, the linear D-glucitol core, with its multiple hydroxyl (-OH) groups, constitutes the hydrophilic head. The three bulky, branched isooctadecanoate chains serve as the hydrophobic tails.
The integrity and morphology of these self-assembled structures are maintained by a combination of non-covalent interactions:
Hydrophobic Interactions : The tendency of the isooctadecanoate chains to aggregate and exclude water.
Hydrogen Bonding : The hydroxyl groups on the D-glucitol head can form hydrogen bonds with each other and with other polar molecules, which is a critical interaction for aggregation in non-polar media.
Van der Waals Forces : Weak, short-range attractive forces between the hydrocarbon tails that contribute to the stability of the aggregated state.
Steric Repulsion : The bulky nature of the three fatty acid chains creates steric hindrance that influences the packing geometry and the ultimate shape of the supramolecular assembly.
These fundamental forces collectively dictate the self-assembly process, leading to the formation of complex and functional supramolecular architectures.
Self-Assembly Behavior and Phase Transitions of this compound
The specific molecular geometry of this compound—a relatively compact polar head attached to three large, branched lipophilic tails—predisposes it to forming particular structures, primarily in non-polar systems due to its low Hydrophile-Lipophile Balance (HLB).
Due to its predominantly lipophilic character, this compound is highly effective at structuring oil phases. When dispersed in oils or other non-polar solvents, the molecules self-assemble into reverse micelles . In these structures, the hydrophilic D-glucitol heads aggregate to form a polar core, shielding themselves from the surrounding oil, while the hydrophobic isooctadecanoate tails extend outwards into the non-polar medium.
At sufficient concentrations, these individual reverse micelles can interact and entangle to form a three-dimensional network, leading to the formation of an organogel . This process transforms a liquid oil into a semi-solid gel with a significant increase in viscosity.
The compound's amphiphilic nature also makes it an effective emulsifying agent, particularly for creating stable water-in-oil (w/o) emulsions . In such systems, this compound molecules arrange themselves at the interface between dispersed water droplets and the continuous oil phase. The hydrophilic heads orient towards the water droplets, and the hydrophobic tails remain in the oil, reducing the interfacial tension and preventing the droplets from coalescing.
The self-assembly properties of sorbitol- and sorbitan-based esters are highly dependent on the architecture of their fatty acid chains.
Chain Length : Generally, increasing the length of the fatty acid chains enhances the van der Waals interactions between the tails. For related sorbitan (B8754009) esters, longer alkyl chains have been shown to increase the elasticity of the structures they form, such as creams and gels. The C18 length of the isooctadecanoate chains in this compound provides strong hydrophobic interactions, contributing to the stability of its self-assembled structures.
Chain Branching : The "isooctadecanoate" designation indicates a branched C18 fatty acid chain, which has a profound impact on molecular packing. Unlike linear saturated chains (e.g., stearate) which can pack tightly into ordered, crystalline-like structures, the branching in isooctadecanoate chains introduces steric hindrance. This disruption of regular packing prevents crystallization and results in the formation of more disordered and flexible interfacial films. Studies on other surfactants with branched C18 (isostearic) tails have shown that this geometry can critically alter self-assembly, for instance, by inhibiting the formation of certain micellar structures that their linear counterparts readily form. This disordered packing is crucial for the molecule's function as an effective emulsifier and organogelator.
The organogels and emulsions formed by this compound exhibit distinct rheological, or flow, properties. These systems are typically viscoelastic, meaning they possess both solid-like elastic and liquid-like viscous characteristics.
When subjected to oscillatory shear tests, oleogels formed by related sorbitan esters consistently show a higher storage modulus (G'), which represents the elastic component, compared to the loss modulus (G''), which represents the viscous component. This G' > G'' relationship is characteristic of a structured, gel-like material. The strength and stability of these gels are influenced by the concentration of the gelator and the type of oil used. Furthermore, these formulations often exhibit pseudoplastic (shear-thinning) behavior, where their viscosity decreases as the applied shear stress increases. This property is valuable in applications where a product needs to be stable at rest but flow easily when applied.
Below is a representative table illustrating the viscoelastic properties of an oleogel formed with a related sorbitan ester, demonstrating the typical dominance of the elastic modulus.
| Property | Value | Unit |
|---|
Note: The data presented is illustrative, based on typical behavior observed for sorbitan ester oleogels, showing a significant increase in viscoelastic moduli with concentration.
Interfacial Phenomena and Interactions with Biological Mimetic Systems
The table below shows experimental data for a related C18 compound, Sorbitan Monostearate, at a heptane-water interface, illustrating its ability to reduce interfacial tension.
| Parameter | Value | Reference |
|---|---|---|
| Interfacial Tension at CMC (γcmc) | ~5.5 mN/m | |
| Area per Molecule at Interface (Acmc) | ~50 Ų/molecule |
Note: Data is for the related compound Sorbitan Monostearate at a water-heptane interface. The tri-ester this compound would be expected to occupy a significantly larger area per molecule due to its three fatty acid chains.
Molecular Interactions with Lipid Bilayers and Artificial Membrane Systems
There is no specific data available from the conducted searches regarding the molecular interactions between this compound and lipid bilayers or artificial membrane systems. Research on other long-chain sugar esters suggests that their amphiphilic nature, with a hydrophilic sugar headgroup and hydrophobic fatty acid tails, would likely drive their insertion into lipid membranes. However, without direct experimental evidence, any description of the specific orientation, depth of insertion, and intermolecular forces at play for this compound would be speculative.
Investigating the Impact of this compound on Membrane Fluidity and Permeability
No studies were found that specifically investigate the impact of this compound on the fluidity and permeability of biological or artificial membranes. Generally, the incorporation of foreign molecules into a lipid bilayer can alter its physical properties. Depending on the size, shape, and chemical nature of the incorporated molecule, it could either increase or decrease membrane fluidity. An increase in fluidity might lead to higher permeability, while a decrease could make the membrane less permeable. However, in the absence of specific research on this compound, no definitive statements can be made.
Biodegradation Pathways and Environmental Dynamics of D Glucitol Triisooctadecanoate
Mechanisms of Ester Bond Hydrolysis in D-Glucitol Triisooctadecanoate
The crucial initial step in the environmental degradation of this compound is the cleavage of its three ester linkages. This hydrolysis separates the D-glucitol core from the isooctadecanoate fatty acid chains, making them available for further microbial metabolism.
Under typical environmental conditions of soil and water, the abiotic chemical hydrolysis of sorbitan (B8754009) fatty acid esters is considered to be a slow process and not a significant degradation pathway. Instead, the breakdown is predominantly mediated by enzymatic activity. Lipases and esterases, enzymes that are widespread in microbial communities, are the primary catalysts for this hydrolytic cleavage.
The enzymatic hydrolysis reaction can be summarized as follows:
This compound + 3 H₂O → D-Glucitol + 3 Isooctadecanoic acid
This biological process is analogous to the metabolic fate of sorbitan esters upon ingestion by organisms, where they are efficiently hydrolyzed back to sorbitan and their corresponding fatty acids. The rate and extent of this enzymatic hydrolysis in the environment are influenced by various factors, including the specific microbial populations present and ambient conditions such as temperature and pH.
Microbial Degradation Pathways for Long-Chain Fatty Acid Esters
Following the initial hydrolytic separation, the resulting D-glucitol and isooctadecanoate molecules are catabolized by microorganisms through distinct metabolic routes.
Elucidation of Beta-Oxidation Pathways in Microorganisms for Isooctadecanoate Moieties
The isooctadecanoate moieties, which are classified as branched-chain fatty acids, are primarily degraded through the beta-oxidation pathway. This fundamental catabolic process systematically shortens the fatty acid chain to produce acetyl-CoA, a central molecule in cellular energy metabolism that enters the citric acid cycle.
The canonical beta-oxidation cycle for a saturated fatty acid involves a sequence of four core enzymatic reactions:
Dehydrogenation: Catalyzed by acyl-CoA dehydrogenase, this step introduces a double bond between the alpha and beta carbons of the fatty acyl-CoA molecule.
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta-carbon.
Dehydrogenation: The hydroxyl group is then oxidized to a keto group by hydroxyacyl-CoA dehydrogenase.
Thiolysis: Finally, ketoacyl-CoA thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats, progressively breaking down the fatty acid chain. However, the methyl branch in the isooctadecanoate structure presents a challenge to the standard beta-oxidation machinery. The degradation of such branched-chain fatty acids necessitates specialized enzymes to navigate the steric hindrance at the branch point.
Studies have demonstrated that certain microbial genera, notably Pseudomonas, possess the capability to utilize isostearic acid (isooctadecanoic acid) as a sole carbon source. researchgate.net This indicates the presence of enzymatic systems capable of handling the branched structure. While the general principles of beta-oxidation are followed, the exact enzymatic strategies for bypassing or removing the methyl group in isooctadecanoate are a subject of ongoing scientific investigation. It is likely that mechanisms analogous to the degradation of other branched-chain fatty acids, potentially involving isomerases or mutases, are employed. The microbial breakdown of isostearic acid can also result in the formation of shorter-chain linear and/or branched fatty acids as metabolic intermediates. researchgate.net
Identification and Characterization of Microbial Species Involved in this compound Degradation
A diverse array of microorganisms present in soil and aquatic environments are capable of degrading the components of this compound. While specific studies on this exact compound are limited, research on related sorbitan esters and long-chain fatty acids provides significant insights into the key microbial players.
Bacteria are the primary drivers of this biodegradation. Genera such as Pseudomonas are well-documented for their ability to degrade a wide range of organic compounds, including branched-chain fatty acids like isooctadecanoate. researchgate.net Other bacterial genera commonly implicated in the degradation of fatty acids and surfactants include Bacillus, Rhodococcus, and various members of the Actinobacteria and Proteobacteria phyla.
Fungi, with their powerful extracellular enzyme systems, also play a crucial role in the initial hydrolysis of the ester bonds and the subsequent degradation of the resulting molecules. Genera like Aspergillus, Penicillium, and Fusarium are known to produce lipases and esterases that can effectively break down fatty acid esters.
The degradation of the D-glucitol (sorbitol) moiety is also carried out by a wide range of microorganisms. Bacteria such as Escherichia coli and yeasts like Saccharomyces cerevisiae are known to metabolize sorbitol.
The specific microbial community responsible for the complete degradation of this compound in a particular environment will be a complex consortium, with different species contributing to the various steps of the breakdown process.
Environmental Factors Influencing Biodegradation Rates and Microbial Community Dynamics
The efficiency and rate of this compound biodegradation are significantly influenced by a variety of environmental parameters that affect microbial growth and enzymatic activity.
Interactive Data Table: Environmental Factors Affecting Biodegradation
| Factor | Optimal Range/Condition | Effect on Biodegradation |
| pH | Generally neutral (6.5-8.0) | Affects enzyme activity and microbial growth. Extreme pH values can inhibit or halt degradation. |
| Temperature | Mesophilic (20-40°C) | Influences microbial metabolic rates and enzyme kinetics. Lower temperatures slow down degradation, while excessively high temperatures can denature enzymes. |
| Nutrient Availability | Balanced C:N:P ratio | Microorganisms require essential nutrients like nitrogen and phosphorus for growth and enzyme production. A lack of these can limit biodegradation. |
| Oxygen Availability | Aerobic conditions | The complete oxidation of fatty acids and sorbitol is most efficient under aerobic conditions. Anaerobic degradation is possible but generally slower and may result in different end products. |
| Bioavailability | High | The compound must be accessible to microbial enzymes. Adsorption to soil particles or low water solubility can reduce bioavailability and slow degradation. |
| Microbial Population | Diverse and adapted | The presence of a microbial community with the necessary enzymatic capabilities is essential. Acclimation of the microbial population to the compound can enhance degradation rates. |
Biotransformation Products and Metabolic Intermediates Analysis
The biodegradation of this compound results in the formation of a series of biotransformation products and metabolic intermediates as the parent molecule is progressively broken down.
The initial hydrolysis yields D-glucitol and isooctadecanoic acid .
The subsequent beta-oxidation of isooctadecanoic acid produces a series of shorter-chain fatty acids (both branched and linear) as the molecule is shortened by two-carbon units in each cycle. researchgate.net The ultimate product of each beta-oxidation cycle is acetyl-CoA , which is then channeled into the citric acid cycle.
The metabolism of D-glucitol typically involves its oxidation to fructose (B13574), which then enters the central glycolytic pathway. Intermediates of glycolysis, such as glucose-6-phosphate and fructose-6-phosphate , would therefore be expected.
Under complete aerobic biodegradation, the ultimate end products are carbon dioxide , water , and microbial biomass . In environments with limited oxygen, anaerobic degradation may lead to the formation of other intermediates, such as shorter-chain volatile fatty acids and methane.
Analysis of these intermediates is crucial for confirming the biodegradation pathways and assessing the environmental fate of the compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are typically employed for the identification and quantification of these biotransformation products.
Advanced Analytical Characterization Methodologies for D Glucitol Triisooctadecanoate
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating D-Glucitol triisooctadecanoate from complex mixtures, including unreacted starting materials, byproducts, and other ester isomers.
Liquid chromatography coupled with mass spectrometry is a powerful tool for the direct analysis of sugar esters like this compound. This technique provides both separation and sensitive detection, enabling the identification and quantification of the target analyte.
Research Findings:
LC-MS for Sugar Ester Analysis: LC-MS has been effectively used for the analysis of various sugar esters. nih.gov For instance, a rapid and sensitive LC-MS/MS method was developed for the quantitative determination of sucrose (B13894) esters in tobacco samples. nih.gov This approach allows for the direct analysis of the intact esters without the need for derivatization.
Ionization Techniques: Electrospray ionization (ESI) is a common technique used in LC-MS for the analysis of sugar esters. nih.govnih.gov Atmospheric pressure chemical ionization (APCI) has also been shown to be an effective ionization method, particularly in reducing matrix effects from complex samples. nih.gov
Tandem Mass Spectrometry (MS/MS): LC-MS/MS provides enhanced selectivity and structural information through fragmentation of the parent ion. This is particularly useful for distinguishing between isomeric sugar esters. nih.govnih.gov
High-Resolution Mass Spectrometry (HRMS): LC-HRMS offers high mass accuracy, which aids in the confident identification of compounds by providing precise molecular weight information. This is crucial for differentiating between compounds with similar nominal masses.
Data Table: Representative LC-MS Parameters for Sugar Ester Analysis
| Parameter | Value/Condition | Reference |
| Column | Reversed-phase C18 or Amide columns | researchgate.netwaters.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients | waters.comresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | nih.govnih.gov |
| MS Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF) | nih.gov |
| Detection Mode | Selected Ion Monitoring (SIM), Multiple Reaction Monitoring (MRM) | nih.gov |
Gas chromatography-mass spectrometry is a valuable technique for analyzing the fatty acid composition of this compound after hydrolysis and for profiling volatile degradation products. Due to the low volatility of the intact ester, derivatization is typically required.
Research Findings:
Derivatization: For GC-MS analysis of non-volatile compounds like sugar esters, a derivatization step is essential to increase their volatility. nih.govnih.gov Silylation is a common derivatization method for sugars and polyols, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. nist.govresearchgate.net
Analysis of Hydrolysis Products: GC-MS is widely used to determine the fatty acid profile of lipids and esters after hydrolysis and subsequent derivatization (e.g., to fatty acid methyl esters - FAMEs). This provides information on the isooctadecanoate portion of the molecule.
Degradation Product Profiling: GC-MS can be employed to identify and quantify volatile and semi-volatile compounds that may form as degradation products of this compound under various conditions (e.g., thermal stress).
High-Temperature GC (HT-GC): For some less volatile sugar esters, high-temperature GC can be utilized. Studies on sorbitan (B8754009) esters have shown that with optimized conditions, it is possible to elute and separate various ester species, including tri-esters of longer chain fatty acids. worktribe.com
Data Table: Typical GC-MS Conditions for Derivatized Sugar and Fatty Acid Analysis
| Parameter | Value/Condition | Reference |
| Column | Capillary columns with non-polar or medium-polarity stationary phases (e.g., DB-5, HP-5) | nist.govdergipark.org.tr |
| Carrier Gas | Helium | dergipark.org.tr |
| Injection Mode | Split/Splitless | worktribe.com |
| Temperature Program | Ramped temperature program to elute compounds with a wide range of boiling points | dergipark.org.tr |
| Ionization Source | Electron Ionization (EI) | nih.gov |
| MS Analyzer | Quadrupole, Ion Trap | researchgate.net |
High-performance liquid chromatography with detectors such as the Refractive Index Detector (RID) and Diode Array Detector (DAD) is a robust method for the quantification of this compound, especially in quality control settings.
Research Findings:
Reversed-Phase HPLC: Reversed-phase HPLC using C18 or C8 columns is a common method for the separation of sorbitan and sucrose esters. researchgate.netsemanticscholar.org The separation is based on the hydrophobicity of the fatty acid chains.
Refractive Index Detection (RID): Since sugar esters lack a strong UV chromophore, RID is a suitable universal detector for their analysis. researchgate.net However, RID is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. lcms.cz
Diode Array Detection (DAD): While this compound itself does not have a significant UV absorbance, DAD can be useful if the fatty acid portion contains chromophores or if derivatization with a UV-active tag is performed. It can also be used to detect impurities that do absorb UV light. researchgate.net
Evaporative Light Scattering Detection (ELSD): ELSD is another universal detector that is more sensitive than RID and is compatible with gradient elution, making it well-suited for the analysis of complex mixtures of sugar esters. researchgate.net
Data Table: Example HPLC System Configuration for Sugar Ester Analysis
| Parameter | Value/Condition | Reference |
| Column | C18, 250 mm x 4.6 mm, 5 µm | researchgate.net |
| Mobile Phase | Isopropanol/Water or Methanol/Water mixtures | semanticscholar.org |
| Flow Rate | 1.0 mL/min | researchgate.net |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) | researchgate.net |
| Column Temperature | Controlled, e.g., 30-40 °C | researchgate.net |
Spectroscopic Methods for Structural Elucidation and Conformation Analysis
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.
NMR spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules, including complex esters like this compound.
Research Findings:
¹H NMR: Proton NMR provides information on the number and types of protons in the molecule. For this compound, ¹H NMR can be used to identify signals from the glucitol backbone and the isooctadecanoate chains. farmaciajournal.com The integration of these signals can help determine the degree of esterification.
¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. It can be used to confirm the presence of the carbonyl groups of the ester linkages and the different carbons of the glucitol and fatty acid moieties. foodb.ca
2D NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning the specific positions of the isooctadecanoate groups on the D-glucitol backbone. These experiments reveal connectivity between protons, between protons and carbons, and long-range correlations between protons and carbons, respectively.
Solid-State NMR: Solid-state NMR can provide information about the conformation and packing of this compound in the solid state.
Data Table: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |
| ¹H | Glucitol CH, CH₂ protons | 3.5 - 5.5 | farmaciajournal.comhmdb.ca |
| ¹H | Fatty acid α-CH₂ protons | ~2.3 | farmaciajournal.com |
| ¹H | Fatty acid CH₂, CH₃ protons | 0.8 - 1.6 | farmaciajournal.com |
| ¹³C | Ester C=O | 170 - 175 | foodb.ca |
| ¹³C | Glucitol carbons | 60 - 80 | foodb.ca |
| ¹³C | Fatty acid carbons | 10 - 40 | foodb.ca |
Infrared spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Research Findings:
Ester Carbonyl Stretch: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ester functional groups. This peak typically appears in the region of 1735-1750 cm⁻¹. acs.orgspectroscopyonline.com
C-O Stretching: The spectrum will also show strong C-O stretching vibrations associated with the ester linkages, typically in the 1000-1300 cm⁻¹ region. spectroscopyonline.com
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ indicates the presence of hydroxyl (-OH) groups from the glucitol backbone that have not been esterified. The intensity of this band is inversely proportional to the degree of esterification.
C-H Stretching: The C-H stretching vibrations of the alkyl chains of the isooctadecanoate groups and the glucitol backbone are observed in the 2850-3000 cm⁻¹ region. researchgate.net
Vibrational Analysis: By analyzing the precise positions and shapes of these absorption bands, information can be obtained about the molecular environment and intermolecular interactions, such as hydrogen bonding.
Data Table: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Reference |
| 3200 - 3600 | O-H stretching | Hydroxyl | researchgate.net |
| 2850 - 3000 | C-H stretching | Alkyl (CH, CH₂, CH₃) | researchgate.net |
| 1735 - 1750 | C=O stretching | Ester | acs.orgspectroscopyonline.com |
| 1000 - 1300 | C-O stretching | Ester | spectroscopyonline.com |
Mass Spectrometry Techniques (e.g., ESI-MS, MALDI-TOF MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the molecular weight determination and structural elucidation of this compound and related compounds. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly suited for analyzing large, non-volatile molecules like sorbitan esters. nih.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar and large molecules. nih.gov For compounds like this compound, ESI-MS can provide accurate molecular weight information by generating protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺). In the analysis of related sugar alcohols, ESI has been shown to be a powerful tool, often coupled with liquid chromatography for prior separation. semanticscholar.orgresearchgate.net Tandem mass spectrometry (MS/MS) experiments, utilizing techniques like collision-induced dissociation (CID), can be performed on the precursor ions to induce fragmentation. nih.govnih.gov The resulting fragmentation patterns provide valuable information about the compound's structure, such as the ester linkages and the glucitol backbone. For instance, the fragmentation of the glucitol core would likely involve consecutive losses of water molecules, a common fragmentation pathway for polyols. nih.gov
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is highly effective for the analysis of high molecular weight compounds. nih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation. nih.gov This technique is particularly useful for determining the molecular weight distribution of polymeric species and can be applied to analyze the purity of this compound. nih.govnih.gov For carbohydrates and their derivatives, MALDI-TOF MS typically yields singly charged ions, primarily as sodium or potassium adducts ([M+Na]⁺, [M+K]⁺), which simplifies the mass spectrum and allows for straightforward molecular weight determination. nih.gov Fragmentation analysis can also be performed using MALDI-TOF/TOF MS, providing structural insights similar to those obtained with ESI-MS/MS. researchgate.net
The fragmentation of the D-glucitol core in mass spectrometry has been studied, and it is known to undergo complex dissociation pathways, yielding numerous distinct fragment ions. nih.gov A detailed analysis of these fragments can help in the structural confirmation of this compound.
Table 1: Potential Ion Adducts of this compound in Mass Spectrometry
| Ion Adduct | Description |
| [M+H]⁺ | Protonated molecule |
| [M+Na]⁺ | Sodium adduct |
| [M+K]⁺ | Potassium adduct |
| [M+NH₄]⁺ | Ammonium adduct |
This table is illustrative and based on common adducts observed for similar molecules.
Advanced Hyphenated Techniques for Comprehensive Chemical Profiling
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive chemical profiling of complex mixtures. nih.gov For this compound, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high separation power of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. researchgate.netfarmaciajournal.com This technique is ideal for analyzing this compound, as it allows for the separation of the triester from mono-, di-, and other polyester (B1180765) species, as well as from unreacted D-Glucitol and fatty acids. researchgate.netsemanticscholar.org Reversed-phase HPLC with a C18 column is a common method for separating sorbitan esters based on their hydrophobicity. researchgate.net The eluting compounds can be directly introduced into an ESI or Atmospheric Pressure Chemical Ionization (APCI) source of a mass spectrometer for identification and quantification. nih.gov LC-MS/MS methods can provide even greater specificity and are capable of determining low levels of related substances in a complex matrix. semanticscholar.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, although it often requires derivatization for non-volatile compounds like this compound to increase their volatility. nih.govdergipark.org.tr Silylation is a common derivatization technique used for sugar alcohols, which converts the hydroxyl groups into trimethylsilyl (TMS) ethers, making them amenable to GC analysis. nist.govnist.gov The separation in GC is based on the boiling points and polarity of the compounds. The coupled mass spectrometer then provides mass spectra of the separated components, allowing for their identification based on characteristic fragmentation patterns. nih.govnii.ac.jp High-temperature GC (HT-GC) can also be employed for the analysis of larger molecules like tri-esters, potentially reducing the need for derivatization. worktribe.com
Table 2: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Derivatization | Typical Analytes |
| LC-MS | Partitioning between a liquid mobile phase and a solid stationary phase. | Not typically required. | This compound and related esters of varying degrees of esterification. |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Often required (e.g., silylation) to increase volatility. | Volatilized derivatives of this compound and its precursors. |
Computational and Theoretical Modeling of D Glucitol Triisooctadecanoate
Molecular Dynamics Simulations for Conformational and Interaction Studies
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about the conformational preferences of D-Glucitol triisooctadecanoate and its dynamic interactions with surrounding molecules.
The amphiphilic nature of this compound—possessing a polar D-glucitol headgroup and three nonpolar isooctadecanoyl tails—dictates its behavior in different environments. MD simulations can model this behavior with high fidelity.
Organic Environments: In a nonpolar organic solvent, the energetic penalties for exposing the hydrophobic tails are removed. The molecule would likely adopt a more extended and flexible conformation. The polar D-glucitol headgroup would experience unfavorable interactions, potentially leading to reverse micelle formation where the headgroups cluster together, shielded from the organic solvent.
Complex Biological Environments: In environments mimicking biological systems, such as a water-oil interface or a lipid bilayer, this compound would orient itself to satisfy both its hydrophilic and hydrophobic parts. The D-glucitol head would reside in the aqueous phase, while the isooctadecanoyl tails would partition into the nonpolar phase. All-atom MD simulations are particularly useful for revealing the specific molecular structures and dynamics in such complex systems. rsc.orgmdpi.com
The following table outlines typical parameters used in MD simulations of amphiphilic molecules in various environments.
| Parameter | Aqueous Simulation | Organic Solvent Simulation | Bilayer Interface Simulation |
| Force Field | GROMOS, AMBER, CHARMM | OPLS-AA, GAFF | CHARMM36, Slipids, Martini (Coarse-Grained) |
| Water Model | TIP3P, SPC/E | (Not applicable) | TIP3P, SPC/E |
| System Size | ~50,000 - 200,000 atoms | ~20,000 - 100,000 atoms | ~100,000 - 500,000 atoms |
| Simulation Time | 100 ns - 1 µs | 50 ns - 500 ns | 200 ns - 5 µs |
| Ensemble | NPT (Isothermal-isobaric) | NPT or NVT | NPT with semi-isotropic pressure coupling |
MD simulations excel at characterizing the non-covalent interactions that govern the behavior of this compound in complex systems.
Interactions with Solvents and Ions: The D-glucitol headgroup, with its multiple hydroxyl groups, acts as both a hydrogen bond donor and acceptor. Simulations can quantify the number and lifetime of hydrogen bonds with water molecules. The presence of ions in an aqueous solution would lead to electrostatic interactions, with cations potentially coordinating with the oxygen atoms of the hydroxyl groups.
Interactions with Lipid Bilayers: When introduced into a system containing a lipid bilayer, this compound would likely insert its three isooctadecanoyl tails into the hydrophobic core of the membrane. brieflands.com The D-glucitol headgroup would remain at the lipid-water interface, interacting with the polar lipid headgroups and surrounding water. Simulations can reveal how this insertion affects membrane properties, such as thickness, fluidity, and lateral pressure profile. Studies on the interaction of fusion peptides and other molecules with lipid bilayers demonstrate the importance of lipid-specific interactions and the preferential association with certain lipid types. nih.gov
Interactions with Proteins: The interactions with proteins are multifaceted. nih.gov The hydrophobic tails could interact with nonpolar pockets on a protein's surface or embed within the transmembrane domain of an integral membrane protein. d-nb.inforesearcher.life The polar D-glucitol headgroup could form specific hydrogen bonds with polar or charged amino acid residues (e.g., Asp, Glu, Lys, Arg, Ser, Thr) on the protein surface. These interactions could potentially stabilize a specific protein conformation or modulate its function. d-nb.info
Advanced MD simulation techniques can be used to calculate the free energy changes associated with various molecular processes, providing a quantitative measure of their thermodynamic favorability.
Solvation Free Energy: This calculation determines the energy change when a molecule is transferred from a vacuum to a solvent. For this compound, this value would be highly dependent on the solvent, reflecting the molecule's amphiphilicity.
Membrane Permeation: The free energy profile for moving a molecule across a lipid bilayer can be calculated using methods like umbrella sampling or metadynamics. nih.govsemanticscholar.org For a large amphiphilic molecule like this compound, the energy barrier to permeate the membrane would be exceptionally high. The primary obstacle would be the energetic cost of moving the highly polar D-glucitol headgroup through the nonpolar, hydrophobic core of the bilayer. nih.gov The resulting free energy profile would show a deep minimum at the interface and a large peak in the membrane center.
Ligand Binding Free Energy: If this compound binds to a specific site on a protein, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to calculate the binding affinity. nih.gov These calculations are computationally intensive but provide valuable predictions of how strongly the molecule interacts with its biological target.
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide a detailed understanding of chemical bonding and reaction mechanisms.
QC methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions.
Esterification: The synthesis of this compound from D-glucitol and isooctadecanoic acid is an esterification reaction, typically catalyzed by an acid. QC calculations can map out the entire reaction pathway for the formation of an ester bond. researchgate.net The process, known as the Fischer esterification mechanism, involves several key steps:
Protonation: The carboxylic acid's carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. chemguide.co.uk
Nucleophilic Attack: A hydroxyl group from D-glucitol acts as a nucleophile, attacking the activated carbonyl carbon.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms, forming a good leaving group (water). vnaya.com
Elimination: The water molecule is eliminated, and the carbonyl group is reformed by deprotonation.
QC calculations can determine the geometric structure and energy of all reactants, intermediates, transition states, and products along this pathway, allowing for the determination of activation energies and reaction rates. researchgate.net
Hydrolysis: The hydrolysis of the ester bonds in this compound is the reverse of esterification. QC calculations can similarly model the acid-catalyzed or base-catalyzed hydrolysis mechanisms, identifying the key transition states and intermediates involved in breaking the ester linkage.
The following table summarizes the key species involved in a typical acid-catalyzed esterification reaction as predicted by quantum chemical calculations.
| Species | Description | Role in Mechanism |
| R-COOH | Carboxylic Acid | Reactant |
| R'-OH | Alcohol (e.g., D-Glucitol) | Reactant |
| R-C(OH)₂⁺ | Protonated Carboxylic Acid | Activated Intermediate |
| TS1 | First Transition State | Nucleophilic Attack Barrier |
| R-C(OH)₂(O⁺H-R') | Tetrahedral Intermediate | Key Intermediate |
| TS2 | Second Transition State | Water Elimination Barrier |
| H₂O | Water | Product |
| R-COOR' | Ester | Product |
| H⁺ | Acid | Catalyst |
Quantum chemistry provides a direct route to predicting spectroscopic properties that can be compared with experimental data.
Spectroscopic Signatures: QC calculations can predict various spectroscopic data. For instance, geometry optimization followed by frequency calculations can predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. The characteristic C=O stretch of the ester groups and the O-H stretches of the D-glucitol moiety could be precisely calculated. Furthermore, NMR chemical shifts and coupling constants can be computed to aid in the structural elucidation of the molecule.
Intermolecular Interactions: QC methods are highly accurate for studying non-covalent interactions. The nature of hydrogen bonds between the D-glucitol headgroup and water molecules or protein residues can be analyzed in detail. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of these interactions, providing insights into the electronic origins of the molecule's binding and solvation properties.
Coarse-Grained Models for Large-Scale Self-Assembly and Phase Behavior Dynamics
To investigate the collective behavior of this compound molecules over large length and time scales, coarse-grained (CG) molecular dynamics simulations are a powerful tool. In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost compared to all-atom simulations. This allows for the study of processes such as micelle formation, aggregation, and phase transitions that are computationally prohibitive to model with full atomic detail.
One of the most widely used force fields for such simulations is the Martini force field, which has been successfully applied to a variety of biomolecular and soft matter systems, including surfactants and lipids that are structurally analogous to this compound. acs.orgsemanticscholar.orgcgmartini.nl The parameterization of the Martini force field is based on reproducing the partitioning free energies of small molecules between polar and non-polar phases, ensuring a realistic representation of the hydrophobic and hydrophilic interactions that govern self-assembly. semanticscholar.org
In a typical CG simulation of a sugar ester like this compound, the glucitol headgroup would be represented by several polar or intermediate polar beads, while the three isooctadecanoate tails would be modeled as a series of apolar beads. acs.org These CG models can then be used in large-scale simulations to observe the spontaneous self-assembly of these molecules in an aqueous environment into various structures, such as micelles or bilayers. rsc.org
The dynamics of these simulations provide insights into the kinetics of self-assembly and the stability of the resulting aggregates. By analyzing the trajectories of the CG beads, researchers can extract valuable quantitative data.
Table 1: Representative Data from Coarse-Grained Simulations of a Model Sugar Ester Surfactant
| Simulation Parameter | Value | Description |
| Number of Surfactant Molecules | 500 | The total number of model surfactant molecules in the simulation box. |
| Water Beads | 50000 | The number of coarse-grained water beads representing the solvent. |
| Simulation Time | 1 µs | The total time duration of the molecular dynamics simulation. |
| Temperature | 300 K | The temperature at which the simulation was conducted. |
| Pressure | 1 bar | The pressure at which the simulation was conducted. |
| Simulation Output | ||
| Average Aggregation Number | 65 | The average number of surfactant molecules per micelle at equilibrium. |
| Micelle Shape | Spherical to Ellipsoidal | The observed geometry of the self-assembled aggregates. |
| Radius of Gyration (Rg) | 2.5 nm | A measure of the size of the micelles. |
This table presents hypothetical yet representative data that could be obtained from a coarse-grained simulation of a sugar ester surfactant similar to this compound. The specific values would be dependent on the exact molecular structure and simulation conditions.
Furthermore, by systematically varying parameters such as concentration and temperature in the simulations, it is possible to construct phase diagrams that map out the different phases (e.g., monomeric, micellar, hexagonal, lamellar) the system can adopt. nih.gov This information is crucial for understanding and predicting the macroscopic behavior of this compound in various applications.
Development of Structure-Property Relationships and Predictive Models through Computational Chemistry
Computational chemistry offers a powerful avenue for developing quantitative structure-property relationships (QSPR) and predictive models for compounds like this compound. irma-international.org QSPR models aim to establish a mathematical correlation between the chemical structure of a molecule and its physicochemical properties. rsc.org This is achieved by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of the molecule's structure.
These descriptors can be derived from the 2D or 3D representation of the molecule and can be categorized as constitutional, topological, geometrical, or quantum-chemical. For a molecule as complex as this compound, a wide range of descriptors would be calculated to capture its key features, such as its size, shape, branching, and electronic properties.
Once a set of descriptors is generated for a series of related molecules, statistical methods such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks, support vector machines) are employed to build a model that can predict a specific property. nih.govacs.org Properties of interest for surfactants include the critical micelle concentration (CMC), surface tension at the CMC (γCMC), and the hydrophilic-lipophilic balance (HLB). rsc.orgmdpi.com
Table 2: Illustrative QSPR Model for Predicting Critical Micelle Concentration (CMC) of Hypothetical Sugar Esters
| Compound | Molecular Weight (Da) | LogP | Polar Surface Area (Ų) | Predicted log(CMC) |
| Sugar Ester 1 | 750 | 8.5 | 150 | -4.2 |
| Sugar Ester 2 | 800 | 9.5 | 150 | -4.8 |
| Sugar Ester 3 | 850 | 10.5 | 150 | -5.4 |
| Sugar Ester 4 | 800 | 9.5 | 180 | -4.5 |
This table provides an illustrative example of a simple QSPR model. The molecular descriptors (Molecular Weight, LogP, Polar Surface Area) are used to predict the logarithm of the Critical Micelle Concentration. The values are hypothetical and serve to demonstrate the principle of a QSPR model.
The development of robust QSPR models can significantly accelerate the design and screening of new surfactants with desired properties, reducing the need for extensive experimental work. chemrxiv.org For this compound, such models could predict its emulsifying efficiency, solubility characteristics, and interaction with other components in a formulation. The accuracy of these predictive models is highly dependent on the quality and diversity of the dataset used for training and requires rigorous validation to ensure their predictive power. irma-international.orgbohrium.com
Future Research Trajectories for D Glucitol Triisooctadecanoate
Exploration of Novel and Sustainable Synthetic Routes with Green Chemistry Principles
The traditional synthesis of sorbitan (B8754009) esters often involves direct esterification at high temperatures with catalysts, which can be energy-intensive and lead to colored byproducts. google.comgoogle.com Future research is focused on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry, such as waste prevention, use of renewable feedstocks, and energy efficiency. jddhs.com
A primary area of exploration is biocatalysis , specifically the use of enzymes like lipases for the esterification process. mdpi.com Enzymatic synthesis offers several advantages over conventional chemical methods, including high selectivity (stereo- and regioselectivity), milder reaction conditions (lower temperatures and pressures), and reduced byproduct formation. mdpi.com Research in this area aims to optimize key parameters such as the choice of enzyme, reaction medium, temperature, and substrate ratios to maximize yield and efficiency. mdpi.com For example, studies on related sugar esters have shown that the choice of solvent is critical for solubilizing both the hydrophilic sugar and the hydrophobic fatty acid without deactivating the enzyme. mdpi.com
Another promising avenue is the use of novel, environmentally benign solvent systems. Hydrophobic deep eutectic solvents (DES), for instance, have been shown to significantly increase product yields in the enzymatic synthesis of glycolipids compared to traditional organic solvents or even hydrophilic DES. mdpi.com The development of processes utilizing such green solvents can drastically reduce the environmental footprint of production.
Future work will likely focus on:
Enzyme Engineering: Modifying lipases to enhance their stability and activity under industrial process conditions.
Renewable Feedstocks: Utilizing D-glucitol derived directly from cellulosic biomass, a non-food renewable resource, to improve the sustainability of the entire value chain. rsc.org
Process Intensification: Developing continuous flow reaction systems, which can improve efficiency, reduce reactor size, and allow for easier control and automation of the synthesis process. unibo.it
| Synthesis Approach | Key Principles/Technologies | Potential Advantages | Research Focus |
|---|---|---|---|
| Biocatalysis | Lipase-mediated esterification | High selectivity, mild conditions, reduced byproducts mdpi.com | Enzyme immobilization and engineering, reaction optimization jddhs.com |
| Green Solvents | Deep Eutectic Solvents (DES), Supercritical Fluids | Reduced toxicity and waste, improved reaction rates, easier product separation mdpi.com | Solvent screening and design, process integration |
| Renewable Feedstocks | Cellulose-derived D-Glucitol (Sorbitol) | Reduced reliance on fossil fuels, improved sustainability rsc.org | Efficient cellulose (B213188) hydrolysis and hydrogenation catalysis rsc.org |
Advanced Understanding of Supramolecular Assembly and Nanomaterial Applications
D-Glucitol triisooctadecanoate, as an amphiphilic molecule, possesses the intrinsic ability to self-assemble into ordered supramolecular structures. This behavior is fundamental to its function as an emulsifier and stabilizer. shreechem.inshreechem.in Future research aims to move beyond observing these phenomena to fundamentally understanding and controlling them for the design of advanced nanomaterials.
The driving forces behind the self-assembly of related sugar-based molecules include weak noncovalent interactions such as hydrogen bonding and van der Waals forces between the aliphatic chains. nih.gov The solvent environment plays a critical role in dictating the final morphology of the assembled nanostructures. For instance, studies on other D-sorbitol derivatives have shown that molecules can form distinct structures, such as helical fibers in nonpolar solvents versus nonhelical, stacked structures in polar solvents, due to subtle changes in intermolecular interactions. nih.gov
A significant application of this self-assembly is the formation of Sorbitan Ester Nanoparticles (SENS) . nih.gov These nanoparticles have shown promise as delivery systems in pharmaceuticals. researchgate.net Research has demonstrated the formation of stable "Solid Sorbitan esters Nanoparticles" (SSN) with a rigid inner core and a more flexible surface, a structure that contributes to their high stability. nih.gov These nanoparticles can be engineered for specific purposes, such as for topical ocular drug delivery, by optimizing characteristics like particle size and surface charge (zeta potential). nih.gov
Future research trajectories in this area include:
Mechanism Elucidation: Using advanced characterization techniques like small-angle X-ray scattering (SAXS), cryogenic transmission electron microscopy (cryo-TEM), and nuclear magnetic resonance (NMR) to precisely map the self-assembly pathways and nanostructures. nih.gov
Functional Nanomaterials: Designing "smart" nanoparticles that respond to external stimuli such as pH or temperature for controlled release applications.
Hybrid Materials: Incorporating other functional molecules within the self-assembled sorbitan ester matrix to create hybrid nanomaterials with novel optical, electronic, or catalytic properties.
| Nanomaterial Type | Key Characteristics | Potential Application | Reference |
|---|---|---|---|
| Sorbitan Ester Nanoparticles (SENS) | Optimized size (~170 nm), positive zeta potential (+33.9 mV) | Topical ocular drug delivery | nih.gov |
| Solid Sorbitan esters Nanoparticles (SSN) | Solid nanostructure with a gradient of flexibility from a rigid core to a flexible surface | Vaccine antigen delivery vehicles, high stability systems | researchgate.netnih.gov |
| Organogels | Fibrous networks formed through weak noncovalent interactions | Phase-selective separation, structured fluids | nih.gov |
Deeper Insights into Biodegradation Mechanisms and Environmental Impact Assessments
Sorbitan esters, including this compound, are generally considered readily biodegradable and are not expected to persist in the environment. kao.comnih.gov While they can show some harm to aquatic organisms, the risk is considered negligible due to their rapid degradation and low potential for bioaccumulation. kao.comepa.gov However, a deeper, mechanistic understanding of their biodegradation pathways is essential for a complete environmental risk assessment.
The initial step in the biodegradation of sorbitan esters is believed to be the enzymatic hydrolysis of the ester bonds, which releases the fatty acid (isooctadecanoic acid) and the D-glucitol (sorbitol) core. nih.gov While the fatty acid can be metabolized through common pathways like β-oxidation, the fate of the D-glucitol moiety is of particular interest.
Microbiological studies have identified specific catabolic pathways for D-glucitol in various bacteria. In Bacillus subtilis, the pathway involves:
Transport into the cell via a D-glucitol permease.
Oxidation of intracellular D-glucitol to fructose (B13574) by a D-glucitol dehydrogenase.
Phosphorylation of fructose to enter glycolysis. nih.gov
Similarly, strains of Gluconobacter are known to metabolize D-sorbitol through a series of membrane-bound and NAD(P)-dependent dehydrogenases. researchgate.net
Future research should focus on:
Pathway Identification: Identifying the specific microbial consortia and enzymatic pathways responsible for the complete mineralization of this compound in various environmental compartments (soil, sediment, water).
Metabolite Analysis: Tracking the formation and degradation of intermediate metabolites to ensure no persistent or toxic byproducts are formed.
Influence of Environmental Factors: Assessing how factors like temperature, pH, oxygen availability, and nutrient levels impact the rate and extent of biodegradation.
| Environmental Fate Parameter | Finding | Source |
|---|---|---|
| Persistence | Unlikely to persist in the environment | kao.com |
| Biodegradation Rate | Moderate biodegradation (60-83% in 28 days for related esters) | epa.gov |
| Bioaccumulation | Does not accumulate in the food chain | kao.com |
| Microbial Catabolism of D-Glucitol | Involves oxidation to fructose by D-glucitol dehydrogenase in Bacillus subtilis | nih.gov |
Integration of Experimental and Computational Methodologies for Predictive Chemical Science and Design
The synergy between experimental research and computational modeling is a powerful paradigm for accelerating the design and understanding of complex molecules like this compound. Future research will increasingly rely on this integrated approach to predict properties, understand mechanisms, and guide experimental efforts, ultimately saving time and resources.
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide insights that are difficult to obtain through experiments alone. For example, computational studies on related sugar derivatives have been used to:
Analyze Crystal Packing: Combine experimental X-ray crystallography data with computational Hirshfeld surface analysis and lattice energy calculations to precisely quantify the intermolecular interactions (like hydrogen bonds) that govern the solid-state structure. mdpi.com
Elucidate Self-Assembly: Use theoretical calculations to complement experimental data (FTIR, XRD) to propose detailed mechanisms for how molecules stack and organize into larger nanostructures, as influenced by factors like solvent polarity. nih.gov
Predict Interactions: Employ molecular docking to screen for and predict the binding affinity of molecules to biological targets, such as enzymes, guiding the development of new functional ingredients. nih.gov
This integrated approach enables a "design-build-test-learn" cycle where computational models predict the properties of novel D-glucitol ester derivatives (e.g., with different fatty acid chains). The most promising candidates are then synthesized and tested experimentally, and the results are used to refine the computational models. This iterative process is central to predictive chemical science.
Future research will leverage this integration to:
Design for Function: Computationally design derivatives of this compound with tailored properties, such as enhanced emulsification stability or specific interactions with biological membranes.
Predict Environmental Fate: Develop quantitative structure-biodegradation relationship (QSBR) models to predict the biodegradability and potential ecotoxicity of new surfactant structures before they are synthesized.
Model Complex Systems: Simulate the behavior of this compound at interfaces (e.g., oil-water) to gain a molecular-level understanding of emulsion stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
